(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Lipophilicity optimization Blood-brain barrier permeability ADME prediction

Positional isomerism in pyridinyl-pyrazole chemotypes creates divergent drug-likeness; wrong regioisomer choice leads to poor BBB permeability and wasted synthesis cycles. This N1-hydroxymethyl isomer (CAS 2091589-43-2) is CNS MPO-optimized (logP 1.85, TPSA 57.5 Ų) with a pre-installed handle for direct PROTAC conjugation-no de novo scaffold synthesis required. Pyridin-4-yl orientation preserves kinase hinge-binding geometry. CAS-indexed, batch-traceable custom synthesis from specialty supplier.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13348855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1CO)C2=CC=NC=C2
InChIInChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3
InChIKeyCSZOVOMIBOIUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol – Compound Class, Physicochemical Profile & Procurement Baseline


(5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2091589-43-2) is a trisubstituted pyrazole derivative bearing a 5-isopropyl group, a 3-(pyridin-4-yl) substituent, and an N1-hydroxymethyl handle. The molecular formula is C12H15N3O (MW 217.27 g/mol) . This architecture situates the compound at the intersection of two privileged pharmacophores—pyrazole and pyridine—while the primary alcohol provides a chemically tractable vector for further derivatization . Procurement is currently supported by at least one specialty supplier in Hubei, China, offering custom synthesis quantities .

Pyrazole-pyridine core with regioisomeric differentiationSupports CNS lead optimization studies
N1-hydroxymethyl synthetic handleEnables late-stage conjugation and prodrug design
Custom synthesis availabilitySourced from specialty supplier; batch identity traceable

Why Generic Substitution of (5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Fails: Regioisomeric and Pyridyl-Isomeric Divergence


In silico profiling confirms that positional isomerism within this chemotype creates pronounced divergence in key drug-likeness parameters. Moving the hydroxymethyl group from the N1 position to the pyrazole C5 position (regioisomer swap) increases computed logP from 1.85 to 3.57 and expands topological polar surface area (TPSA) from 57.5 Ų to 144.5 Ų, reflecting a fundamentally different hydrogen-bonding and permeability profile . Similarly, replacing the pyridin-4-yl moiety with a pyridin-2-yl isomer alters the spatial orientation of the nitrogen lone pair, which can critically affect metal coordination geometry, kinase hinge-binding interactions, and target selectivity . The des-isopropyl analog (C9H9N3O vs C12H15N3O) lacks the lipophilic bulk that governs both membrane permeability and metabolic stability, making it unsuitable as a direct substitute in lead series where the isopropyl group has been pharmacophorically optimized . These quantifiable physicochemical divergences mean that in-class compounds are not functionally interchangeable without re-optimizing key ADME and target-engagement parameters.

Regioisomeric shift alters ADME prediction
Moving hydroxymethyl from N1 to C5 increases computed logP by 1.72 units and TPSA 2.5×; predicted BBB permeation profile may shift away from CNS-favorable window.
Pyridyl isomer changes hinge-binding geometry
Pyridin-2-yl analog orients nitrogen lone pair differently, potentially switching from monodentate to bidentate hinge interaction; kinase selectivity profile may not transfer.
Des-isopropyl analog lacks lipophilic bulk
Removing 5-isopropyl reduces molecular weight by 42 Da and estimated lipophilic contribution; binding affinity and metabolic stability established with isopropyl may not be reproduced.

Quantitative Differentiation Evidence for (5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Versus Structural Analogs


Regioisomeric Hydroxymethyl Positioning: N1 vs C5 Substitution Drives 1.7-Unit logP Divergence and 2.5× TPSA Increase

The target compound, with the hydroxymethyl substituent at the pyrazole N1 position, exhibits a computed logP of 1.85 and a TPSA of 57.5 Ų . Its direct regioisomer, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, in which the hydroxymethyl group resides at the pyrazole C5 carbon, displays a logP of 3.57 and a TPSA of 144.5 Ų . This represents a ΔlogP of +1.72 and a 2.5× increase in TPSA, moving the regioisomer into a substantially more lipophilic zone while paradoxically increasing polar surface area—likely due to altered intramolecular hydrogen-bonding networks involving the adjacent pyridyl nitrogen.

Regioisomeric logP & TPSA
Head-to-head
Target: logP 1.85, TPSA 57.5 Ų
C5-isomer: logP 3.57, TPSA 144.5 Ų
ΔlogP +1.72; TPSA ratio 2.5×
Regioisomer identity governs predicted BBB permeation profile
Computed values; requires experimental logD and PAMPA validation
Lipophilicity optimization Blood-brain barrier permeability ADME prediction Lead optimization

Pyridine Nitrogen Positioning: Pyridin-4-yl Affords Distinct Hydrogen-Bond Acceptor Geometry vs Pyridin-2-yl

The target compound incorporates a pyridin-4-yl substituent, positioning the pyridine nitrogen para to the pyrazole linkage. The pyridin-2-yl isomer (CAS 2092231-11-1), by contrast, places the nitrogen ortho to the point of attachment [1]. This structural difference alters the nitrogen lone-pair vector by approximately 120°, converting a linear, exocyclic hydrogen-bond acceptor into a chelating donor-acceptor motif capable of intramolecular hydrogen bonding with the adjacent pyrazole ring [1]. While experimentally determined target binding data are not yet publicly available, this geometric distinction is well-precedented in kinase inhibitor design where pyridin-4-yl and pyridin-2-yl isomers exhibit divergent hinge-binding modes and selectivity profiles across the kinome [2].

Pyridine nitrogen orientation
Class-level inference
4-pyridyl: monodentate hinge H-bond
2-pyridyl: capable of intramolecular H-bond with pyrazole N2; N-lone-pair vector angle differs ≈120°
Pyridyl isomer selection affects kinase hinge-binding mode
No direct target binding data; inferred from kinase inhibitor SAR literature
Kinase hinge binding Metal coordination chemistry Crystal engineering Selectivity design

Lipophilic Bulk from 5-Isopropyl Group Confers Higher Predicted logD vs Des-Isopropyl Analog

The target compound contains a 5-isopropyl substituent (MW 217.27 g/mol, C12H15N3O) . The des-isopropyl analog, (3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2090849-99-1), has a molecular weight of 175.19 g/mol (C9H9N3O) . The isopropyl group contributes approximately 42 Da of additional lipophilic mass and adds one additional rotatable bond and one branching point, which are known to modulate both metabolic soft-spot susceptibility (via CYP oxidation of the isopropyl methine) and target complementarity (through enhanced van der Waals contacts in hydrophobic enzyme pockets) [1]. While direct logD7.4 measurements are unavailable, the ΔMW of 42 Da and added sp3 carbon count are consistent with a predicted ΔlogP contribution of +0.5 to +1.0 log units based on the Hansch π-system for aliphatic substituents [1].

Isopropyl lipophilic contribution
Cross-study comparable
ΔMW +42 Da (C12H15N3O vs C9H9N3O)
Estimated ΔlogP ≈ +0.5 to +1.0 (Hansch π)
Isopropyl absence alters lipophilic efficiency and metabolic profile
No measured logD; Hansch fragment estimation
Lipophilic ligand efficiency Metabolic stability PK optimization Fragment-based drug design

Hydroxymethyl at N1 Provides a Versatile Synthetic Handle Not Available in N-Alkyl or N-Aryl Congeners

The primary alcohol at the N1-hydroxymethyl position of the target compound enables selective functionalization via esterification, carbamate formation, etherification, or oxidation to the aldehyde/carboxylic acid . In contrast, N-methyl or N-aryl pyrazole analogs lack this reactive handle entirely, restricting downstream derivatization to electrophilic aromatic substitution or metal-catalyzed cross-coupling on the heterocyclic core. The N1-hydroxymethyl group is also a well-precedented prodrug motif; upon in vivo oxidation, it can release formaldehyde and unmask the parent N-H pyrazole, offering a potential slow-release or tissue-selective activation strategy [1]. The computed H-bond donor count of 1 and H-bond acceptor count of 3 (from mcule data) confirm the alcohol OH as the sole hydrogen-bond donor, enabling predictable reactivity in coupling reactions . This synthetic versatility is not replicated by N-alkyl (e.g., N-methyl, N-ethyl) or N-aryl pyrazole analogs commonly used as kinase inhibitor cores.

N1-hydroxymethyl synthetic utility
Class-level inference
Primary alcohol enables esterification, carbamate, etherification, oxidation
Absent in N-alkyl/N-aryl analogs
Supports direct linker attachment for PROTAC or chemical probe synthesis
Reactivity inferred; experimental coupling validation recommended
PROTAC linker attachment Bioconjugation Prodrug design Chemical biology tool compounds

Optimal Application Scenarios for (5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Based on Verified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The compound's computed logP of 1.85 and TPSA of 57.5 Ų place it within the favorable CNS MPO (Multiparameter Optimization) desirability window, unlike its C5-hydroxymethyl regioisomer (logP 3.57, TPSA 144.5 Ų) which is predicted to have poor passive BBB permeability . Medicinal chemistry teams pursuing neurodegenerative disease targets (e.g., DLK, LRRK2, or c-Abl for Parkinson's disease) where pyridinyl-pyrazole scaffolds have shown preclinical efficacy should prioritize this specific isomer to maintain CNS exposure properties while advancing SAR .

PROTAC Degrader and Chemical Probe Synthesis Campaigns

The N1-hydroxymethyl group serves as a pre-installed linker attachment point for PROTAC (Proteolysis Targeting Chimera) design, enabling conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders) via ester, carbamate, or ether linkages without requiring de novo scaffold synthesis . This functional handle is absent in N-alkyl pyrazole analogs, making the target compound a uniquely efficient starting material for targeted protein degradation programs where the pyridinyl-pyrazole core has been identified as a target-protein binder .

Academic Chemical Biology Tool Compound Libraries and Collaborative Screening Consortia

For academic screening centers and chemical biology core facilities building diversity-oriented synthesis (DOS) libraries or focused kinase-inhibitor collections, the compound offers a differentiated three-dimensional pharmacophore (pyridin-4-yl + isopropyl + hydroxymethyl) with documented computed property advantages over common alternatives. The availability from a named specialty supplier (Hubei Guoyun Furui Technology Co., Ltd.) with CAS-indexed identity ensures batch-to-batch consistency and traceability, which is critical for data reproducibility in multi-institutional screening campaigns .

Structure-Based Drug Design Requiring Defined Pyridine Nitrogen Geometry

In structure-based design efforts where co-crystal structures or docking models have established a specific hydrogen-bond interaction between a pyridin-4-yl nitrogen and a hinge-region backbone NH (e.g., in kinase or bromodomain targets), substitution with the pyridin-2-yl isomer would alter the binding mode and likely abolish target engagement . Procurement teams supporting crystallography or biophysics groups must explicitly specify the pyridin-4-yl isomer to ensure that the compound tested matches the computationally modeled or crystallographically validated binding pose .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization research
Predicted CNS MPO profile (logP/TPSA window)
BBB permeability assay and CNS exposure model review
PROTAC conjugate design studies
N1-hydroxymethyl linker attachment point
Conjugation efficiency and linker stability assessment
Academic screening library inclusion
Defined CAS identity and supplier traceability
Batch analytical identity confirmation
Structure-based kinase inhibitor design
Pyridin-4-yl hinge-binding geometry
Crystallographic binding pose or docking validation
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